molecular formula C17H18BrNO5 B4005583 N-[2-(1-bromonaphthalen-2-yl)oxyethyl]prop-2-en-1-amine;oxalic acid

N-[2-(1-bromonaphthalen-2-yl)oxyethyl]prop-2-en-1-amine;oxalic acid

Cat. No.: B4005583
M. Wt: 396.2 g/mol
InChI Key: YPXIATSDGDWZID-UHFFFAOYSA-N
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Description

N-[2-(1-bromonaphthalen-2-yl)oxyethyl]prop-2-en-1-amine;oxalic acid is a complex organic compound that features a bromonaphthalene moiety linked to an amine group via an ether linkage

Scientific Research Applications

N-[2-(1-bromonaphthalen-2-yl)oxyethyl]prop-2-en-1-amine has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.

    Materials Science: It can be used in the development of new materials with specific properties, such as polymers and liquid crystals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1-bromonaphthalen-2-yl)oxyethyl]prop-2-en-1-amine typically involves the following steps:

    Bromination of Naphthalene: Naphthalene is brominated to form 1-bromonaphthalene.

    Formation of 1-Bromo-2-naphthol: 1-bromonaphthalene is further reacted with a hydroxyl group to form 1-bromo-2-naphthol.

    Ether Formation: The 1-bromo-2-naphthol is then reacted with an appropriate alkyl halide to form the ether linkage.

    Amine Introduction: The resulting ether is then reacted with an amine to introduce the prop-2-en-1-amine group.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1-bromonaphthalen-2-yl)oxyethyl]prop-2-en-1-amine can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions depending on the reagents used.

    Addition Reactions: The double bond in the prop-2-en-1-amine group can participate in addition reactions.

Common Reagents and Conditions

    Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride are typical reducing agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atom.

Mechanism of Action

The mechanism of action of N-[2-(1-bromonaphthalen-2-yl)oxyethyl]prop-2-en-1-amine involves its interaction with molecular targets such as enzymes or receptors. The bromonaphthalene moiety can engage in π-π interactions with aromatic residues in proteins, while the amine group can form hydrogen bonds or ionic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(1-bromonaphthalen-2-yl)oxyethyl]prop-2-en-1-amine is unique due to its combination of a bromonaphthalene moiety with an ether linkage and an amine group. This unique structure allows it to participate in a variety of chemical reactions and interact with biological targets in ways that similar compounds cannot.

Properties

IUPAC Name

N-[2-(1-bromonaphthalen-2-yl)oxyethyl]prop-2-en-1-amine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16BrNO.C2H2O4/c1-2-9-17-10-11-18-14-8-7-12-5-3-4-6-13(12)15(14)16;3-1(4)2(5)6/h2-8,17H,1,9-11H2;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPXIATSDGDWZID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNCCOC1=C(C2=CC=CC=C2C=C1)Br.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18BrNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-[2-(1-bromonaphthalen-2-yl)oxyethyl]prop-2-en-1-amine;oxalic acid
Reactant of Route 2
N-[2-(1-bromonaphthalen-2-yl)oxyethyl]prop-2-en-1-amine;oxalic acid
Reactant of Route 3
N-[2-(1-bromonaphthalen-2-yl)oxyethyl]prop-2-en-1-amine;oxalic acid
Reactant of Route 4
Reactant of Route 4
N-[2-(1-bromonaphthalen-2-yl)oxyethyl]prop-2-en-1-amine;oxalic acid
Reactant of Route 5
N-[2-(1-bromonaphthalen-2-yl)oxyethyl]prop-2-en-1-amine;oxalic acid
Reactant of Route 6
N-[2-(1-bromonaphthalen-2-yl)oxyethyl]prop-2-en-1-amine;oxalic acid

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